molecular formula C29H33NO5 B13104915 Dimethyl 4,4'-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate CAS No. 1373882-70-2

Dimethyl 4,4'-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate

Katalognummer: B13104915
CAS-Nummer: 1373882-70-2
Molekulargewicht: 475.6 g/mol
InChI-Schlüssel: RLBKQJNNVQNFHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate is a complex organic compound with the molecular formula C29H33NO5 and a molecular weight of 475.58 g/mol This compound is characterized by its unique structure, which includes a hydroxydiphenylmethyl group and a dibutanoate ester linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate typically involves multiple steps, starting with the preparation of the hydroxydiphenylmethyl intermediate. This intermediate is then reacted with a suitable azanediyl compound under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester groups may produce primary alcohols .

Wissenschaftliche Forschungsanwendungen

Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxydiphenylmethyl group may play a crucial role in binding to these targets, while the ester linkages facilitate the compound’s stability and solubility. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound may modulate various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate include:

Uniqueness

What sets Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Eigenschaften

CAS-Nummer

1373882-70-2

Molekularformel

C29H33NO5

Molekulargewicht

475.6 g/mol

IUPAC-Name

methyl 4-[3-[hydroxy(diphenyl)methyl]-N-(4-methoxy-4-oxobutyl)anilino]butanoate

InChI

InChI=1S/C29H33NO5/c1-34-27(31)18-10-20-30(21-11-19-28(32)35-2)26-17-9-16-25(22-26)29(33,23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-9,12-17,22,33H,10-11,18-21H2,1-2H3

InChI-Schlüssel

RLBKQJNNVQNFHQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCN(CCCC(=O)OC)C1=CC=CC(=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.